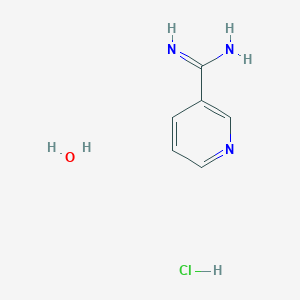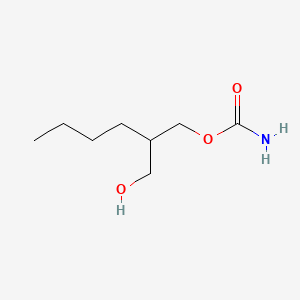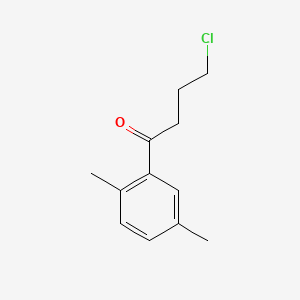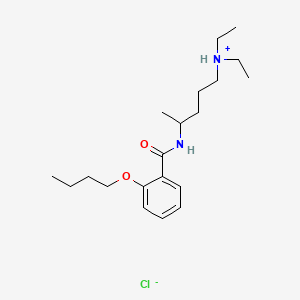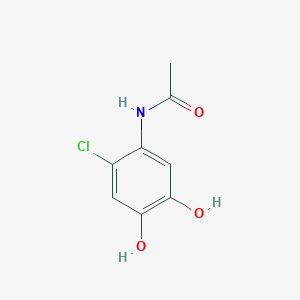
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid is a chemical compound known for its unique structure and properties. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring. This compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a carboximidic acid functional group attached to a cycloheptane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cycloheptanone with tert-butyl bromide and isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a series of reactions, including oxidation and imidation, to introduce the carboximidic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboximidic acid group to an amine or other reduced forms.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptane amines.
科学的研究の応用
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid exerts its effects involves interactions with molecular targets and pathways. The carboximidic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s hydrophobic tert-butyl and isopropyl groups can interact with lipid membranes, affecting membrane stability and permeability.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-1-(propan-2-yl)cyclohexane-1-carboximidic acid
- N-tert-Butyl-1-(propan-2-yl)cyclopentane-1-carboximidic acid
- N-tert-Butyl-1-(propan-2-yl)cyclooctane-1-carboximidic acid
Uniqueness
N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. The presence of both tert-butyl and isopropyl groups further enhances its steric and electronic characteristics, making it a valuable compound in various applications.
特性
CAS番号 |
56471-44-4 |
|---|---|
分子式 |
C15H29NO |
分子量 |
239.40 g/mol |
IUPAC名 |
N-tert-butyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-12(2)15(10-8-6-7-9-11-15)13(17)16-14(3,4)5/h12H,6-11H2,1-5H3,(H,16,17) |
InChIキー |
KTONFZFXZYYJQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
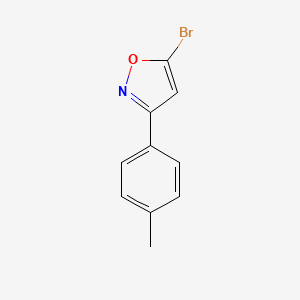
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
